

# Technical Guide: Physical and Spectroscopic Properties of 2-(4-Nitrophenyl)propanenitrile

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## Compound of Interest

Compound Name: 2-(4-Nitrophenyl)propanenitrile

Cat. No.: B1304935

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## Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(4-Nitrophenyl)propanenitrile** (CAS No. 50712-63-5). This compound is a key intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This document compiles available data on its physical characteristics, and outlines detailed experimental protocols for their determination. All quantitative data is summarized for clarity, and a workflow diagram for its application in flurbiprofen synthesis is provided.

## Core Physical Properties

The physical properties of **2-(4-Nitrophenyl)propanenitrile** are essential for its handling, application in synthesis, and for quality control purposes. The experimentally determined and predicted values are summarized in the table below.



Property	Value	Source
CAS Number	50712-63-5	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	176.17 g/mol	[2]
Appearance	Light yellow to yellow solid	[2]
Melting Point	74-78 °C	[2]
Boiling Point	324.1 ± 25.0 °C (Predicted)	[2]
Density	1.217 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Solubility	Soluble in polar organic solvents such as ethanol and methanol.	

## Spectroscopic Data

While specific, experimentally verified spectra for **2-(4-Nitrophenyl)propanenitrile** (CAS 50712-63-5) are not readily available in public databases, the expected spectral features can be inferred from its chemical structure.

### <sup>1</sup>H NMR Spectroscopy (Expected)

The proton NMR spectrum of **2-(4-Nitrophenyl)propanenitrile** is expected to show the following signals:

- A doublet of doublets or two distinct doublets in the aromatic region (approximately δ 7.5-8.3 ppm) corresponding to the four protons on the para-substituted benzene ring.
- A quartet in the aliphatic region (approximately δ 4.0-4.5 ppm) for the single proton at the chiral center, split by the adjacent methyl group.
- A doublet in the aliphatic region (approximately δ 1.6-2.0 ppm) for the three protons of the methyl group, split by the adjacent methine proton.



## <sup>13</sup>C NMR Spectroscopy (Expected)

The carbon NMR spectrum is expected to display distinct signals for each of the unique carbon atoms in the molecule, including:

- Signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield.
- A signal for the nitrile carbon.
- Signals for the methine and methyl carbons in the aliphatic region.

## Infrared (IR) Spectroscopy (Expected)

The IR spectrum will likely exhibit characteristic absorption bands corresponding to its functional groups:

- A strong, sharp peak around 2240-2260 cm<sup>-1</sup> for the nitrile (C≡N) stretch.
- Strong asymmetric and symmetric stretching vibrations for the nitro group (NO<sub>2</sub>) around 1520 cm<sup>-1</sup> and 1350 cm<sup>-1</sup>, respectively.
- C-H stretching vibrations for the aromatic and aliphatic protons.
- C=C stretching vibrations for the aromatic ring.

## Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of solid organic compounds like **2-(4-Nitrophenyl)propanenitrile**.

## Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

- Melting point apparatus



- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- A small sample of dry **2-(4-Nitrophenyl)propanenitrile** is finely ground using a mortar and pestle.
- The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
- The packed capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 10°C/minute) to quickly determine an approximate melting range.
- The apparatus is allowed to cool, and a second sample is prepared.
- The second sample is heated rapidly to about 20°C below the approximate melting point, and then the heating rate is reduced to 1-2°C/minute.
- The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point range is reported as  $T_1 - T_2$ .

## Boiling Point Determination (Predicted Value Verification)

Objective: To experimentally determine the boiling point of the compound. Note: The reported boiling point is a prediction and may be difficult to determine experimentally due to potential decomposition at high temperatures.

Apparatus:

- Thiele tube or other suitable heating bath



- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- A few milliliters of the molten compound (if stable) or a high-boiling point solvent in which the compound is dissolved would be placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

## Density Determination (Predicted Value Verification)

Objective: To determine the mass per unit volume of the compound.

Apparatus:

- Pycnometer or a graduated cylinder
- Analytical balance

Procedure:

- The mass of a clean, dry pycnometer is accurately measured.



- The pycnometer is filled with the molten compound (if stable) or a solution of known concentration.
- The mass of the pycnometer and the compound/solution is measured.
- The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring the mass.
- The density is calculated using the formula:  $\text{Density} = \text{Mass} / \text{Volume}$ .

## Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Graduated pipettes
- Analytical balance

Procedure (Qualitative):

- A small, measured amount (e.g., 10 mg) of **2-(4-Nitrophenyl)propanenitrile** is placed in a test tube.
- A small volume (e.g., 1 mL) of the solvent to be tested is added.
- The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
- The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

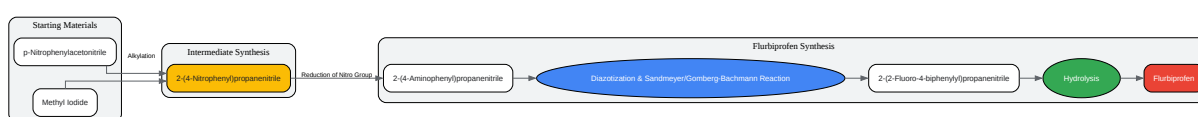
Procedure (Quantitative):



- A saturated solution of **2-(4-Nitrophenyl)propanenitrile** is prepared in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring for an extended period.
- The undissolved solid is removed by filtration or centrifugation.
- A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
- The solvent is evaporated, and the mass of the remaining solid is determined.
- The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

## Application in Synthesis: Flurbiprofen Intermediate

**2-(4-Nitrophenyl)propanenitrile** is a crucial intermediate in some synthetic routes to Flurbiprofen, a widely used NSAID. The following diagram illustrates a simplified workflow of this synthesis.



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## References

- 1. 50712-63-5 2-(4-Nitrophenyl)propionitrile AKSci A780 [aksci.com]
- 2. 2-(4-Nitrophenyl)propanenitrile , 97% , 50712-63-5 - CookeChem [cookechem.com]
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